molecular formula C8H8ClN3O2 B1358184 6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride CAS No. 115049-73-5

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride

Cat. No.: B1358184
CAS No.: 115049-73-5
M. Wt: 213.62 g/mol
InChI Key: VYSNUTFOAWAGMX-UHFFFAOYSA-N
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Description

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C8H7N3O2•HCl and a molecular weight of 213.62 .


Synthesis Analysis

The synthesis of quinoxaline and its derivatives, including this compound, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds .


Molecular Structure Analysis

Quinoxaline is a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of this compound is similar, with the addition of a hydrochloride group .


Chemical Reactions Analysis

Quinoxaline and its derivatives have been reported to undergo various reactions. For instance, they can interact with the cell wall and DNA structures . More specific reactions would depend on the exact derivative and conditions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.62 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Receptor Agonists and Antagonists

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride has been studied for its role as a receptor agonist and antagonist. Research has shown that derivatives of this compound, such as chiral 1-(2'-Amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones, act as both agonists and antagonists to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) and kainic acid receptors. These compounds have been synthesized and tested for their binding affinity, demonstrating significant activity in binding assays and functional assays (Sun et al., 1996).

NMDA Receptor Antagonists

The compound has also been explored for its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist. Various derivatives have been synthesized and evaluated for their binding affinity to the glycine site of the NMDA receptor and their ability to inhibit NMDA-induced responses in biological assays (Fray et al., 2001).

Antimicrobial Properties

Some studies have investigated the antimicrobial properties of quinoxaline-2,3-dione derivatives. These compounds have been synthesized and tested against various bacterial strains, showing notable antimicrobial activity, especially in derivatives with specific structural motifs (Janati et al., 2021).

Neuroprotective Role

There is interest in the neuroprotective activities of quinoxaline-2,3-dione derivatives. Studies have shown that these compounds can be effective in therapy for neurodegenerative disorders. For instance, quinoxaline-2,3-bis hydrazones have shown promising results in rat models of demyelination, indicating their potential use in treating various demyelinating disorders (Rajamanickam et al., 2016).

DAAO Inhibitors

Quinoxaline-2,3-diones have been evaluated for their inhibitory activities against d-amino acid oxidase (DAAO), exhibiting a range of inhibitory effects. These findings contribute to the understanding of their binding modes with DAAO and aid in designing potent DAAO inhibitors (Xie et al., 2014).

Future Directions

Quinoxaline and its derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Given their wide range of biological properties, they will likely continue to attract the attention of researchers .

Biochemical Analysis

Biochemical Properties

6-Amino-1,4-dihydro-quinoxaline-2,3-dione hydrochloride plays a significant role in various biochemical reactions. It is known to interact with enzymes such as d-amino acid oxidase (DAAO), where it acts as an inhibitor . This interaction is crucial for studying the modulation of enzyme activity and understanding the biochemical pathways involving d-amino acids. The compound’s ability to inhibit DAAO suggests its potential use in therapeutic applications for nervous system-associated diseases .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner in certain cell lines . This indicates its potential as an anti-cancer agent, as it can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function highlights its importance in cancer research and therapy development .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of d-amino acid oxidase by forming hydrogen bonds and π-π stacking interactions with the enzyme’s active site . These interactions lead to the inhibition of enzyme activity, which in turn affects the metabolic pathways involving d-amino acids. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. Studies have shown that the compound can maintain its inhibitory activity over extended periods, making it suitable for long-term biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits d-amino acid oxidase without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safe use in research and potential clinical applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include the oxidation of d-amino acids. It interacts with enzymes such as d-amino acid oxidase, which plays a key role in the catabolism of d-amino acids . The compound’s inhibitory effect on this enzyme can alter metabolic flux and affect the levels of metabolites involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing the compound’s use in biochemical research and therapeutic applications .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, where it can interact with its target enzymes and proteins .

Properties

IUPAC Name

6-amino-1,4-dihydroquinoxaline-2,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5;/h1-3H,9H2,(H,10,12)(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSNUTFOAWAGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)C(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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